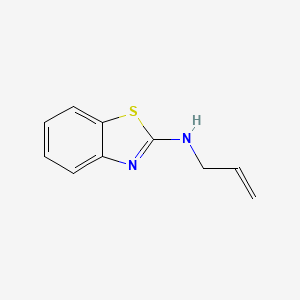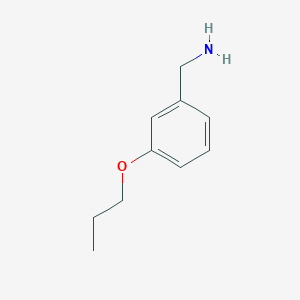
N-Boc-(tosyl)methylamine
Overview
Description
N-Boc-(tosyl)methylamine, also known as (Toluene-4-sulfonylmethyl)carbamic acid, tert-butyl ester, is a compound widely used in organic synthesis. It is a derivative of methylamine where the amino group is protected by a tert-butoxycarbonyl (Boc) group and a tosyl (p-toluenesulfonyl) group. This dual protection makes it a valuable intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
N-Boc-(tosyl)methylamine is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various organic compounds . The role of this compound is to protect these amine groups during chemical reactions, preventing them from reacting with other substances .
Mode of Action
The interaction of this compound with its targets involves the formation of Boc-protected amines and amino acids . This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group in this compound is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of organic compounds. The use of this compound allows for the selective protection of amine groups, enabling controlled reactions in the synthesis of complex organic molecules . The downstream effects include the successful synthesis of the desired compounds with the amine groups protected .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful protection of amine groups during chemical reactions . This protection allows for the selective reaction of other functional groups in the molecule, leading to the successful synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the stability of the Boc group . Furthermore, the presence of certain bases or nucleophiles can influence the efficacy of this compound in protecting amine groups . Therefore, careful control of the reaction conditions is crucial for the effective use of this compound in organic synthesis .
Biochemical Analysis
Biochemical Properties
N-Boc-(tosyl)methylamine is known for its role in the protection of amines . The tert-butoxycarbonyl (Boc) group in this compound is a widely useful functionality for the protection of amine among various protecting groups . It exhibits extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the protection of amines . The Boc group in this compound is stable towards most nucleophiles and bases . This stability allows for the protection of amines, preventing them from reacting with other compounds during certain chemical reactions .
Metabolic Pathways
Given its role in the protection of amines , it could potentially be involved in metabolic pathways related to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-(tosyl)methylamine typically involves the reaction of methylamine with di-tert-butyl dicarbonate (Boc2O) and p-toluenesulfonyl chloride (TsCl). The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are mild, often performed at room temperature, and the product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency. The reagents are added in a controlled manner, and the reaction is monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(tosyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, while the tosyl group can be cleaved using reducing agents like sodium amalgam or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and sodium amalgam for tosyl removal.
Major Products
Substitution: Formation of N-substituted derivatives.
Deprotection: Free amine or partially protected intermediates.
Scientific Research Applications
N-Boc-(tosyl)methylamine is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-methylamine: Lacks the tosyl group, making it less versatile in multi-step synthesis.
N-Cbz-(tosyl)methylamine: Uses a benzyl carbamate (Cbz) group instead of Boc, which requires different deprotection conditions.
Uniqueness
N-Boc-(tosyl)methylamine is unique due to its dual protection, offering greater stability and selectivity in synthetic applications. The combination of Boc and tosyl groups allows for sequential deprotection, providing flexibility in multi-step synthetic routes .
Properties
IUPAC Name |
tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJECUHBEAHRZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436170 | |
| Record name | N-Boc-(tosyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433335-00-3 | |
| Record name | N-Boc-(tosyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-(tosyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


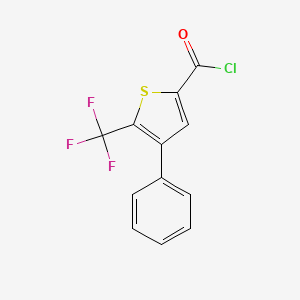
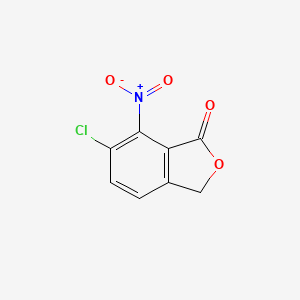
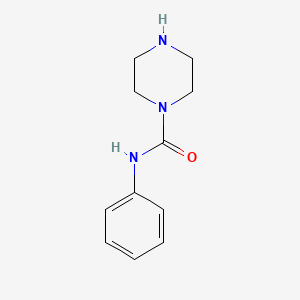
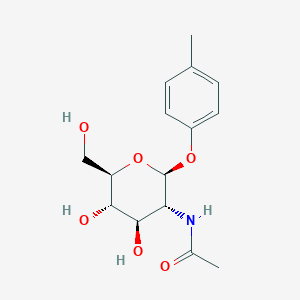
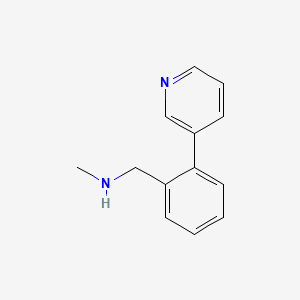
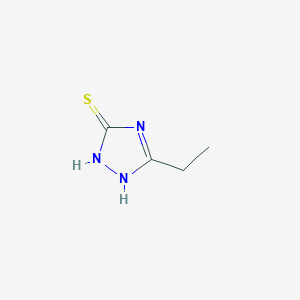
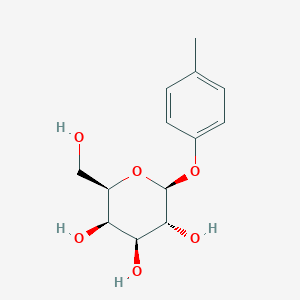
![(3R,7AS)-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1624170.png)
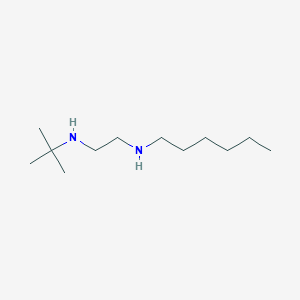
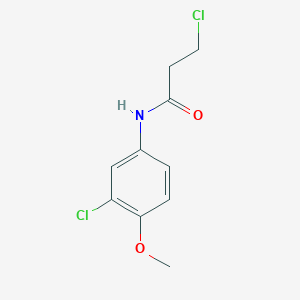
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1624174.png)

